molecular formula C14H13ClN2O3S B281931 Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate

Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate

Cat. No. B281931
M. Wt: 324.8 g/mol
InChI Key: AHHWOHMIEFZJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate, also known as CTK7A6, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
Studies have shown that Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate can induce apoptosis in cancer cells by activating various biochemical pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate. One of the major areas of research is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the development of new derivatives of this compound that can have improved anticancer activity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.

Synthesis Methods

The synthesis of Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate has been reported in various research papers. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl isothiocyanate with ethyl 4-methyl-2-aminothiazole-5-carboxylate in the presence of a base. The resulting compound is then treated with ethyl chloroformate to obtain the final product.

Scientific Research Applications

Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in various fields. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.

properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

ethyl N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C14H13ClN2O3S/c1-3-20-14(19)17-13-16-8(2)12(21-13)11(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,19)

InChI Key

AHHWOHMIEFZJFD-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CCOC(=O)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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